Glafenine-d4
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Overview
Description
Glafenine-d4 is a deuterated form of glafenine, a non-steroidal anti-inflammatory drug (NSAID). It is structurally similar to acetylsalicylic acid and is used primarily for research purposes. The compound is known for its analgesic properties and has been utilized in various scientific studies to understand its effects and mechanisms .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Glafenine-d4 involves the incorporation of deuterium atoms into the glafenine molecule. This can be achieved through several methods, including the use of deuterated reagents or solvents during the synthesis process. The primary synthetic route involves the esterification of 2,3-dihydroxypropyl anthranilate with 7-chloroquinolin-4-ylamine in the presence of deuterated reagents .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure the incorporation of deuterium atoms and the purity of the final product. The use of high-purity deuterated reagents and solvents is crucial in this process .
Chemical Reactions Analysis
Types of Reactions
Glafenine-d4 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced with other groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce reduced forms of this compound .
Scientific Research Applications
Glafenine-d4 has several scientific research applications, including:
Chemistry: Used as a reference compound in analytical chemistry to study reaction mechanisms and pathways.
Biology: Employed in studies to understand its effects on biological systems, including its anti-inflammatory and analgesic properties.
Medicine: Investigated for its potential therapeutic effects and mechanisms of action in treating pain and inflammation.
Industry: Utilized in the development of new NSAIDs and related compounds
Mechanism of Action
Glafenine-d4 exerts its effects primarily through the inhibition of cyclooxygenase enzymes, which are involved in the synthesis of prostaglandins. By inhibiting these enzymes, this compound reduces the production of prostaglandins, leading to decreased inflammation and pain. The compound also modulates the arachidonic acid pathway, which plays a role in its anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
Glafenine: The non-deuterated form of Glafenine-d4, used as an NSAID.
Floctafenine: Another NSAID with similar analgesic properties.
Acetylsalicylic Acid:
Uniqueness
This compound is unique due to the incorporation of deuterium atoms, which can provide insights into the metabolic pathways and mechanisms of action of the compound. The deuterated form is often used in research to study the pharmacokinetics and pharmacodynamics of the drug, offering a more detailed understanding of its effects .
Properties
Molecular Formula |
C19H17ClN2O4 |
---|---|
Molecular Weight |
376.8 g/mol |
IUPAC Name |
2,3-dihydroxypropyl 2-[(7-chloroquinolin-4-yl)amino]-3,4,5,6-tetradeuteriobenzoate |
InChI |
InChI=1S/C19H17ClN2O4/c20-12-5-6-14-17(7-8-21-18(14)9-12)22-16-4-2-1-3-15(16)19(25)26-11-13(24)10-23/h1-9,13,23-24H,10-11H2,(H,21,22)/i1D,2D,3D,4D |
InChI Key |
GWOFUCIGLDBNKM-RHQRLBAQSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])C(=O)OCC(CO)O)NC2=C3C=CC(=CC3=NC=C2)Cl)[2H])[2H] |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)OCC(CO)O)NC2=C3C=CC(=CC3=NC=C2)Cl |
Origin of Product |
United States |
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